

The Indanone Core: A Privileged Scaffold in Modern Drug Discovery

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A Technical Guide to the Discovery, History, and Synthetic Evolution of Substituted Indanones

Introduction: The Enduring Significance of the Indanone Scaffold

The indanone framework, a bicyclic structure featuring a benzene ring fused to a cyclopentanone, is a cornerstone of medicinal chemistry.^{[1][2][3][4]} Its rigid conformation and the diverse chemical modifications it allows have established it as a "privileged structure," a molecular scaffold that can provide ligands for more than one type of biological receptor or enzyme.^{[2][3]} From natural products displaying cytotoxic and anti-inflammatory activities to blockbuster synthetic drugs, the indanone moiety is a recurring motif in molecules of profound biological importance.^{[1][3][5]}

Perhaps the most notable exemplar of the indanone's therapeutic impact is Donepezil, a leading treatment for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.^{[2][3][6]} The indanone core is also central to the structure of Indinavir, an HIV protease inhibitor, and Sulindac, a non-steroidal anti-inflammatory drug (NSAID).^[4] The journey of this scaffold from its first synthesis to its current status in drug development is a compelling narrative of evolving synthetic strategies and deepening biological understanding. This guide provides an in-depth exploration of the discovery and history of substituted indanones, detailing the key synthetic methodologies that have enabled their widespread application and the causal logic behind their development.

Part 1: Historical Perspective and Foundational Syntheses

The first publications detailing the preparation of 1-indanones emerged in the 1920s.^[7] A landmark synthesis was reported in 1927, where unsubstituted 1-indanone was obtained in 90% yield via the intramolecular Friedel-Crafts acylation of phenylpropionic acid chloride using aluminum chloride.^[7] This reaction, involving the cyclization of an acyl group onto an adjacent aromatic ring, remains one of the most classical and robust methods for constructing the indanone core.^[8] Shortly thereafter, in 1939, a method was described for cyclizing hydrocinnamic acid to 1-indanone using sulfuric acid, further cementing the role of acid-catalyzed cyclizations in early indanone synthesis.^[7]

These early methods laid the groundwork for decades of innovation. The fundamental challenge was, and often still is, to achieve efficient, regioselective, and, more recently, stereoselective synthesis of indanones bearing various substituents. The evolution of synthetic organic chemistry can be traced through the development of increasingly sophisticated solutions to this challenge.

Part 2: Major Synthetic Methodologies and Mechanistic Insights

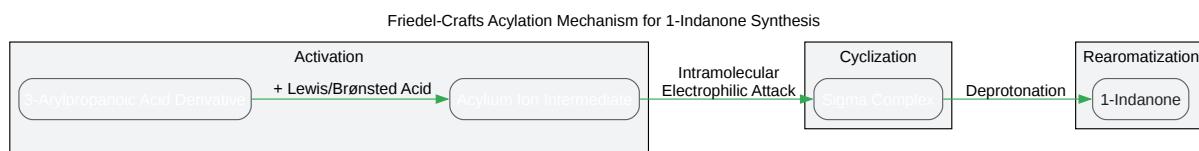
The construction of the indanone skeleton has been approached from numerous angles. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and tolerance of functional groups. Here, we delve into the core synthetic pillars.

Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is the most traditional and widely employed method for synthesizing 1-indanones.^{[8][9]} It typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives.^{[7][8]}

Causality and Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Brønsted or Lewis acid activates the carbonyl group of the tethered carboxylic acid or acyl chloride, generating a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, forming the five-membered ring. A final deprotonation step restores aromaticity and yields the 1-indanone

product.[8] The choice of acid catalyst is critical; strong acids like polyphosphoric acid (PPA), sulfuric acid, or Lewis acids such as AlCl_3 , FeCl_3 , and NbCl_5 are commonly used.[7][10][11] The use of stoichiometric amounts of strong acids can pose challenges for substrates with sensitive functional groups and can complicate product isolation.[9] This has driven the development of milder, catalytic methods, including the use of metal triflates and superacids under controlled conditions.[7][12]



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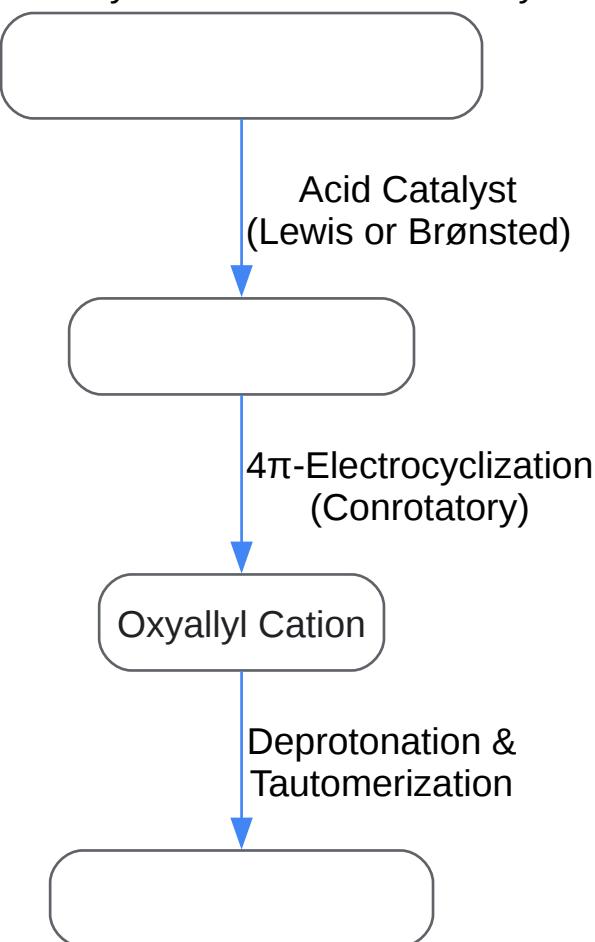
Mechanism of Intramolecular Friedel-Crafts Acylation.

The Nazarov Cyclization

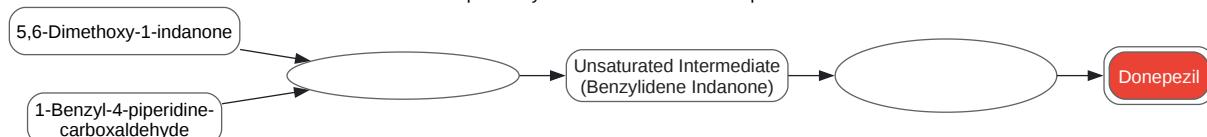
The Nazarov cyclization is a powerful alternative, particularly for synthesizing substituted indanones from α,β -unsaturated ketones (chalcones).[7] It is an acid-catalyzed 4π -electrocyclization of a divinyl ketone to form a cyclopentenone.[10] When one of the vinyl groups is part of an aromatic ring, the product is an indanone.[10]

Causality and Mechanism: The reaction is initiated by the activation of the ketone by a Lewis or Brønsted acid, which generates a pentadienyl cation. This cation then undergoes a conrotatory 4π -electrocyclization to form an oxyallyl cation. Subsequent proton transfer and tautomerization yield the final indanone product.[10] The utility of this method has been greatly expanded by the use of catalytic amounts of Lewis acids like $\text{Cu}(\text{OTf})_2$, which avoids the harsh conditions of stoichiometric methods and improves functional group tolerance.[7] Furthermore, tandem strategies, such as a Nazarov cyclization followed by electrophilic fluorination, have been developed to create highly functionalized indanones with multiple stereocenters.[13]

Nazarov Cyclization for Indanone Synthesis



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